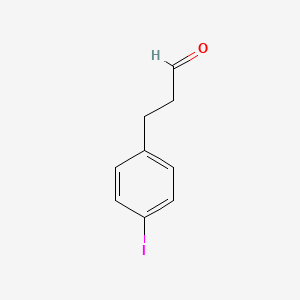

3-(4-iodophenyl)propanal

Description

Properties

IUPAC Name |

3-(4-iodophenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPHOUGDVZLEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-iodophenyl)propanal can be achieved through several synthetic routes. One common method involves the iodination of 3-phenylpropanal using iodine and a suitable oxidizing agent. The reaction conditions typically include a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process. Industrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Radical Cyclization Reactions

This compound participates in stereoselective radical cyclizations when paired with chiral sulfinimines. A representative protocol involves:

Typical Conditions

-

Catalyst: Azobisisobutyronitrile (AIBN)

-

Radical initiator: Tributyltin hydride (1.2 eq)

-

Solvent: Degassed benzene (0.1 M)

-

Temperature: 75°C under argon

-

Time: 2 hours

The reaction proceeds through tin-hydride-mediated hydrogen abstraction, leading to cyclic products with high diastereoselectivity .

| Reaction Type | Conditions | Product Class | Yield Range | Reference |

|---|---|---|---|---|

| Radical cyclization | AIBN, Bu₃SnH, benzene, 75°C | Chiral bicyclic compounds | 60-75% |

Morita-Baylis-Hillman (MBH) Reactions

The aldehyde group engages in MBH reactions with activated alkenes under organocatalytic conditions:

Mechanistic Insights

-

Nucleophilic attack by DABCO/TMEDA on the aldehyde

-

Zwitterionic intermediate formation

-

Conjugate addition to acrylates/acrylonitrile

-

Proton transfer and elimination

Optimized Parameters

-

Catalyst: DABCO (1.2 eq)

-

Solvent: THF/DCM mixtures

-

Reaction time: 24-48 hours

-

Yield enhancement: Ionic liquid co-catalysts (e.g., BMI·BF₄)

Heterocycle Formation

The aldehyde participates in cyclocondensation reactions to synthesize nitrogen-containing heterocycles:

Pyrazole Synthesis

text3-(4-Iodophenyl)propanal + Hydrazine → Hydrazone intermediate → Cyclization with vicinal diols → 1,3,5-substituted pyrazoles

Conditions:

Quinoline Derivatives

Condensation with anilines under acidic conditions produces iodinated quinolines, crucial for pharmaceutical applications .

Oxidation/Reduction

| Transformation | Reagent | Product | Application |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂SO₄ | 3-(4-Iodophenyl)propanoic acid | Metal-organic frameworks |

| Aldehyde → Alcohol | NaBH₄, MeOH | 3-(4-Iodophenyl)propanol | Chiral ligand synthesis |

Scientific Research Applications

Synthetic Applications

1.1. Cross-Acyloin Condensation Reactions

One of the notable applications of 3-(4-iodophenyl)propanal is in the field of synthetic organic chemistry, particularly in cross-acyloin condensation reactions. Recent studies have demonstrated that variants of transketolase can catalyze the self-condensation of propanal and facilitate the formation of α-hydroxyketones from stoichiometric amounts of aldehydes, including 3-(4-iodophenyl)propanal . This reaction is significant for synthesizing unsymmetrical aliphatic α-hydroxyketones, which are valuable intermediates in fine chemical production.

1.2. Synthesis of Bioactive Molecules

The compound has also been utilized as a building block for synthesizing bioactive molecules. Its structural characteristics allow it to participate in various chemical transformations that lead to the formation of pharmacologically relevant compounds. For instance, derivatives of 3-(4-iodophenyl)propanal can be modified to create amide bond bioisosteres, which have shown improved biological activity against diseases such as HIV and cancer .

Biological Applications

2.1. Antiproliferative Activity

In biological studies, compounds derived from 3-(4-iodophenyl)propanal have been evaluated for their antiproliferative activity against various cancer cell lines. For example, research indicates that modifications involving this compound can enhance the efficacy of certain drug candidates against murine leukemia cells and human cervix carcinoma cells . The ability to replace traditional amide bonds with bioisosteric groups like triazoles has led to improved potency and reduced toxicity profiles.

2.2. Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. The structural properties of 3-(4-iodophenyl)propanal enable it to interact with specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies .

Case Study 1: Cross-Acyloin Condensation

A recent study focused on the enzymatic cross-acyloin condensation using aldehydes including propanal and 3-(4-iodophenyl)propanal. The study found that specific enzyme variants could selectively catalyze these reactions, yielding high diastereoselectivity for α-hydroxyketones .

| Aldehyde | Product Yield (%) | Selectivity |

|---|---|---|

| Propanal | 82 | >95% |

| 3-(4-Iodophenyl)propanal | Variable | >95% |

Case Study 2: Anticancer Activity

In vitro studies on compounds derived from 3-(4-iodophenyl)propanal revealed significant antiproliferative effects across several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (Murine Leukemia) | 9.6 |

| CEM (Human T-Lymphocyte) | 41 |

| HeLa (Cervical Carcinoma) | Variable |

These findings suggest that modifications involving this compound can enhance therapeutic efficacy while maintaining manageable toxicity levels .

Mechanism of Action

The mechanism of action of 3-(4-iodophenyl)propanal involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to various biological targets. The aldehyde group can also undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

- The iodine atom in 3-(4-iodophenyl)propanal contributes to higher molecular weight and lipophilicity compared to fluorine (3-(4-fluorophenyl)propanal), which is lighter and more electronegative . Iodine's large atomic radius may facilitate interactions with hydrophobic protein pockets.

- Fluorinated analogs are often prioritized for oral drugs due to improved metabolic stability and bioavailability .

Alkyl vs. Aryl Substituents :

- 3-(4-Ethylphenyl)propanal’s ethyl group increases hydrophobicity, favoring applications in flavor chemistry (e.g., roasted food aromas) , whereas iodine’s polarizability may enhance binding in medicinal contexts .

Functional Group Diversity :

- Hydroxyl and methoxy groups (e.g., 3-(p-Hydroxyphenyl)propanal) enhance solubility and hydrogen-bonding capacity, critical for targeting polar enzyme active sites .

- Sulfur-containing analogs like 3-(Methylthio)propanal exhibit distinct flavor profiles, underscoring substituent-driven diversification in applications .

Biological Activity

3-(4-Iodophenyl)propanal, with the chemical formula C10H11I and CAS number 213264-51-8, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-(4-iodophenyl)propanal features an iodine atom attached to a phenyl group, which is linked to a propanal moiety. This structural configuration suggests potential interactions with various biological targets.

Biological Activity Overview

Research into 3-(4-iodophenyl)propanal has highlighted several areas of biological activity:

The mechanisms through which 3-(4-iodophenyl)propanal exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : There is potential for interaction with various receptors, influencing signaling pathways related to growth and survival.

Cytotoxicity Assays

In vitro studies have been conducted to evaluate the cytotoxicity of 3-(4-iodophenyl)propanal. For example, a study employing the WST-1 assay demonstrated that similar compounds exhibited IC50 values in the micromolar range against human fibroblast cell lines.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 3-(4-Iodophenyl)propanal | TBD | WI38 Human Fibroblasts |

| Analog Compound A | 15 | MCF-7 Breast Cancer |

| Analog Compound B | 25 | HeLa Cervical Cancer |

Antimicrobial Studies

Research has shown that certain halogenated phenyl propanals possess antimicrobial properties. While specific data for 3-(4-iodophenyl)propanal is sparse, compounds with similar halogenation patterns have demonstrated activity against Gram-positive bacteria.

Q & A

Q. What synthetic routes are optimal for preparing 3-(4-iodophenyl)propanal with high yield and purity?

- Methodological Answer : The synthesis of 3-(4-iodophenyl)propanal can be adapted from analogous arylpropanal derivatives. For example:

- Hydroformylation : Use 4-iodostyrene as a substrate with rhodium or cobalt catalysts under controlled CO/H₂ pressure to introduce the aldehyde group .

- Oxidation of Propanol Derivatives : Oxidize 3-(4-iodophenyl)propanol using mild oxidizing agents (e.g., Swern oxidation) to avoid over-oxidation or iodine displacement .

- Cross-Coupling : Employ Suzuki-Miyaura coupling with iodobenzene derivatives and propanal precursors, though iodine stability under reaction conditions must be validated .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| Hydroformylation | ~40–60 | Catalyst cost, side reactions | |

| Propanol Oxidation | ~50–70 | Over-oxidation control | |

| Cross-Coupling | ~30–50 | Iodine retention |

Q. Which spectroscopic techniques are most effective for characterizing 3-(4-iodophenyl)propanal?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton (~9.8 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm the structure. Iodine’s electronegativity deshields adjacent protons .

- ¹³C NMR : The aldehyde carbon (~200 ppm) and iodine-induced shifts in aromatic carbons are diagnostic .

- IR Spectroscopy : A strong C=O stretch (~1720 cm⁻¹) and C-I stretch (~500 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 274 (C₉H₉IO) and fragment peaks (e.g., loss of CHO, m/z 231) confirm the molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(4-iodophenyl)propanal in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of 3-(4-iodophenyl)propanal to evaluate bond dissociation energies (BDEs) for C-I bonds. Lower BDEs indicate higher susceptibility to iodine displacement .

- Reaction Pathway Simulations : Use software like Gaussian or ORCA to model transition states in palladium-catalyzed couplings. Compare activation energies for iodine retention vs. displacement pathways .

Q. What strategies mitigate iodine loss during derivatization of 3-(4-iodophenyl)propanal?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde with acetals or imines to prevent nucleophilic displacement of iodine during reactions .

- Low-Temperature Conditions : Perform reactions at ≤0°C to reduce iodine’s lability.

- Catalyst Selection : Use palladium catalysts with bulky ligands (e.g., SPhos) to sterically hinder iodine displacement .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported melting points or spectral data for 3-(4-iodophenyl)propanal?

- Methodological Answer :

- Purity Verification : Reproduce synthesis and purify via column chromatography (silica gel, hexane/ethyl acetate) to exclude impurities affecting physical properties .

- Reference Standards : Cross-check with NIST Chemistry WebBook data for analogous compounds (e.g., 3-(4-hydroxyphenyl)propanal, δ 7.3–7.7 ppm for aromatic protons) .

- Collaborative Validation : Share samples with independent labs for comparative analysis using DSC (melting point) and high-resolution MS .

Safety and Handling

- Key Precautions :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile aldehydes or iodine byproducts .

- Waste Disposal : Neutralize aldehyde waste with sodium bisulfite before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.